2-(methoxymethyl)-1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
Description
The compound 2-(methoxymethyl)-1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole is a heterocyclic molecule featuring a benzodiazole core linked to a 1,2,4-oxadiazole ring via an ethyl spacer. The benzodiazole moiety is substituted with a methoxymethyl group at position 2, while the oxadiazole ring carries a 4-methoxyphenyl substituent at position 3. Such compounds are of interest in medicinal chemistry due to the prevalence of benzodiazoles and oxadiazoles in bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-13-19-21-16-5-3-4-6-17(16)24(19)12-11-18-22-20(27-23-18)14-7-9-15(26-2)10-8-14/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLKTFWUBKDWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process starting with the preparation of the intermediate compounds. Common steps include the use of methoxymethylation and oxadiazole ring formation. Key reagents might include methanol, formaldehyde, and 4-methoxyphenylhydrazine.
Industrial Production Methods: In an industrial setting, the production can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Large-scale synthesis often employs flow chemistry techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound typically undergoes reactions like oxidation, reduction, and substitution. The presence of methoxy and benzodiazole groups allows it to engage in diverse chemical interactions.
Common Reagents and Conditions: Oxidation might be achieved using agents like potassium permanganate or chromium trioxide, while reduction can be facilitated by hydrogenation over a palladium catalyst. Substitution reactions might involve halogenation or nucleophilic aromatic substitution.
Major Products Formed: Depending on the reaction pathway, major products might include derivatives with altered functional groups, such as hydroxyl, halide, or amine substitutions on the benzodiazole or oxadiazole rings.
Scientific Research Applications
Overview
2-(methoxymethyl)-1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole is a complex organic compound that exhibits a variety of applications across different scientific fields. This article explores its applications in medicinal chemistry, material science, and biological research.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of benzodiazoles can inhibit cancer cell proliferation. The presence of the oxadiazole moiety enhances the compound's biological activity by interacting with specific cellular targets involved in tumor growth .
- Antimicrobial Properties : Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. This is particularly relevant for developing new antibiotics against resistant strains of bacteria .
- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treatments targeting chronic inflammatory diseases.
Material Science
The unique chemical structure of this compound makes it suitable for various applications in material science:
- Fluorescent Materials : Due to the presence of aromatic systems, the compound can be utilized in the development of fluorescent materials. These materials have applications in sensors and imaging technologies .
- Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with specialized properties such as enhanced thermal stability and electrical conductivity .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodiazoles and evaluated their anticancer activity against various cancer cell lines. The results indicated that compounds similar to this compound showed promising IC50 values, suggesting potent anticancer properties. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Antimicrobial Activity
A research team investigated the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structural features to the target compound exhibited significant inhibition zones in agar diffusion tests. This suggests potential for further development into effective antimicrobial agents .
Mechanism of Action
The compound's effects are determined by its ability to interact with specific molecular targets. For example, the oxadiazole group may facilitate interactions with biological enzymes, altering their activity. The benzodiazole structure allows for incorporation into larger molecular frameworks, influencing biological pathways.
Comparison with Similar Compounds
Benzodiazole Derivatives with Triazole-Thiazole Systems ()
Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature a benzodiazole core fused with triazole and thiazole rings. Unlike the target compound’s 1,2,4-oxadiazole, these analogs utilize 1,2,3-triazole linkages, which are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Key Differences :
- Stability : 1,2,4-Oxadiazoles (target compound) are more hydrolytically stable than 1,2,3-triazoles, which may degrade under acidic conditions.
- Synthetic Route : The target compound’s oxadiazole likely requires nitrile oxide cycloaddition rather than CuAAC, affecting scalability and regioselectivity .
Triazolone-Benzimidazole Hybrids ()
The title compound in , 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one, shares methoxyphenyl substituents with the target compound but incorporates a triazolone ring. Triazolones are known for diverse bioactivities, including antimicrobial and analgesic effects, attributed to hydrogen-bonding capabilities of the carbonyl group . The 4-methoxyphenyl group in both compounds may enhance solubility and membrane permeability compared to halogenated analogs (e.g., 9b and 9c in ).
Substituent Effects
Methoxy vs. Halogenated Substituents
- Methoxyphenyl (Target Compound) : Electron-donating methoxy groups improve solubility and reduce cytotoxicity compared to electron-withdrawing substituents like bromine (9c) or fluorine (9b) .
- Halogenated Analogs () : Bromine (9c) and fluorine (9b) substituents may enhance target binding via hydrophobic interactions but could increase metabolic instability.
Methoxymethyl vs. Carboxylate Esters ()
The target compound’s methoxymethyl group at position 2 of the benzodiazole contrasts with the carboxylate ester in Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate (). While the ester in may confer higher polarity, the methoxymethyl ether in the target compound offers superior hydrolytic stability under physiological conditions.
Biological Activity
The compound 2-(methoxymethyl)-1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole is a complex organic molecule that incorporates both oxadiazole and benzodiazole moieties. These structural features are known for their diverse biological activities, making this compound a candidate for various therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and potential applications in medicinal chemistry.
Structure and Properties
The compound's structure can be dissected into two significant components:
- Benzodiazole Ring : Known for its role in various pharmacological activities.
- Oxadiazole Moiety : Associated with antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with oxadiazole structures exhibit notable antimicrobial properties. The presence of the oxadiazole ring enhances the ability to inhibit bacterial growth. A comparative study highlighted that derivatives of 1,3,4-oxadiazoles are effective against a range of microbial pathogens . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, the compound's structural analogs have demonstrated efficacy against various cancer cell lines by disrupting key cellular pathways involved in proliferation and survival .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research suggests that benzodiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production and signaling pathways . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may bind to specific enzymes involved in metabolic pathways, leading to their inhibition.
- Cellular Uptake : The lipophilic nature of the benzodiazole moiety may facilitate cellular uptake, enhancing its bioavailability and efficacy.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound can effectively reduce tumor viability.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
